

physicochemical properties of $\text{Gd}(\text{NH}_4)(\text{SO}_4)_2 \cdot n\text{H}_2\text{O}$

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Compound of Interest

Compound Name: *Ammonium gadolinium(3+) disulphate*

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An In-depth Technical Guide to the Physicochemical Properties of Gadolinium Ammonium Sulfate Tetrahydrate: $\text{Gd}(\text{NH}_4)(\text{SO}_4)_2 \cdot 4\text{H}_2\text{O}$

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gadolinium ammonium sulfate tetrahydrate, $\text{Gd}(\text{NH}_4)(\text{SO}_4)_2 \cdot 4\text{H}_2\text{O}$, is a double salt belonging to the lanthanide series of compounds. These materials are of significant interest due to the unique properties of the gadolinium (III) ion. With its high number of unpaired electrons ($4f^7$ configuration) and a symmetric S-state electronic ground state ($^8S_{7/2}$), the Gd^{3+} ion is highly paramagnetic and largely isotropic, making its compounds crucial in various fields.^[1] In medicine, gadolinium-based complexes are the most widely used contrast agents for Magnetic Resonance Imaging (MRI), enhancing image resolution by altering the relaxation times of water protons in tissue.^[1] In materials science, gadolinium compounds are explored for applications in cryogenics, owing to their magnetocaloric effects, and as components in phosphors and scintillators.

This technical guide provides a comprehensive overview of the core physicochemical properties of gadolinium ammonium sulfate tetrahydrate. It includes summaries of quantitative data, detailed experimental protocols for its characterization, and logical workflows to guide researchers. While extensive data exists for related lanthanide sulfates and other double salts, specific experimental data for $\text{Gd}(\text{NH}_4)(\text{SO}_4)_2 \cdot 4\text{H}_2\text{O}$ is not widely published. Therefore, this

guide synthesizes available information, leverages data from close analogues, and clearly identifies areas where data is inferred or currently unavailable.

Physicochemical Properties

The properties of $\text{Gd}(\text{NH}_4)(\text{SO}_4)_2 \cdot 4\text{H}_2\text{O}$ are determined by the combination of the Gd^{3+} cation, the ammonium cation, the sulfate anions, and the water of hydration.

General and Stoichiometric Data

The compound is a hydrated crystalline solid. Its fundamental properties are summarized in Table 1.

Property	Value	Source / Method
Chemical Formula	$\text{Gd}(\text{NH}_4)(\text{SO}_4)_2 \cdot 4\text{H}_2\text{O}$	-
IUPAC Name	Ammonium Gadolinium(III) Sulfate Tetrahydrate	-
Anhydrous Molar Mass	367.40 g/mol	PubChem[2]
Hydrate Molar Mass	439.46 g/mol	Calculation
Appearance	White crystalline solid (Expected)	Analogy[3]

Crystallographic Data

A complete, published crystal structure for gadolinium ammonium sulfate tetrahydrate could not be identified in the searched literature. However, analysis of related compounds provides insight into its likely structure. The lanthanide contraction suggests that the coordination number for gadolinium in such a double sulfate would be eight or nine.[3]

For illustrative purposes, the crystallographic data for the related monohydrate compound, $\text{NH}_4[\text{La}(\text{SO}_4)_2(\text{H}_2\text{O})]$, is presented in Table 2. It is important to note that the tetrahydrate structure of the gadolinium salt will differ significantly, likely adopting a different space group and unit cell parameters to accommodate the additional water molecules. In the lanthanum

analogue, the La^{3+} cation is coordinated by eight oxygen atoms from six sulfate groups and one from a water molecule, forming a 3D anionic framework.[4]

Table 2: Illustrative Crystallographic Data for the Analogue $\text{NH}_4[\text{La}(\text{SO}_4)_2(\text{H}_2\text{O})]$

Parameter	Value
Crystal System	Monoclinic
Space Group	$P2_1/c$
a (Å)	8.996(3)
b (Å)	9.610(3)
c (Å)	10.027(3)
β (°)	100.95(3)
Volume (Å ³)	850.7(5)
Z	4
Reference	Benslimane et al. (2015)[4]

Solubility

Quantitative solubility data for $\text{Gd}(\text{NH}_4)(\text{SO}_4)_2 \cdot 4\text{H}_2\text{O}$ in water is not readily available. However, rare earth double sulfates are known to exhibit relatively low solubility, a property exploited for their selective precipitation from solutions containing mixed elements.[5] The solubility of double ammonium sulfates is significantly influenced by the concentration of ammonium sulfate in the solution due to the common ion effect, which further decreases their solubility.[6]

Thermal Decomposition

The thermal decomposition of $\text{Gd}(\text{NH}_4)(\text{SO}_4)_2 \cdot 4\text{H}_2\text{O}$ is predicted to occur in a multi-stage process, combining the dehydration of the salt, the decomposition of ammonium sulfate, and the decomposition of gadolinium sulfate. The expected pathway, based on analyses of $\text{Gd}_2(\text{SO}_4)_3 \cdot 8\text{H}_2\text{O}$ and $(\text{NH}_4)_2\text{SO}_4$, is outlined in Table 3.[6][7]

Table 3: Predicted Thermal Decomposition Pathway for $\text{Gd}(\text{NH}_4)(\text{SO}_4)_2 \cdot 4\text{H}_2\text{O}$

Temperature Range (°C)	Mass Loss Event	Solid Product(s)	Gaseous Products
~100 - 250	Dehydration: Loss of four molecules of water of crystallization.	Gd(NH ₄)(SO ₄) ₂	H ₂ O
~250 - 450	Deammonation: Decomposition of the ammonium sulfate component, first to ammonium bisulfate, then further breakdown. [7]	Gd ₂ (SO ₄) ₃ (amorphous, then crystallizes)	NH ₃ , H ₂ O, SO ₂ , N ₂
~650 - 750	Polymorphic Transition: Phase transition of anhydrous gadolinium sulfate (α → β form). No mass loss. [6]	β-Gd ₂ (SO ₄) ₃	-
~980 - 1180	Initial Sulfate Decomposition: First stage of gadolinium sulfate decomposition. [6]	Gadolinium Oxysulfate, (GdO) ₂ SO ₄	SO ₂ , O ₂
> 1180	Final Decomposition: Complete decomposition to the stable oxide. [6]	Gadolinium Oxide, Gd ₂ O ₃	SO ₂ , O ₂

Magnetic Properties

The magnetic properties of Gd(NH₄)(SO₄)₂·4H₂O are dominated by the Gd³⁺ ion. Due to its ⁸S_{7/2} ground state, the magnetic moment is almost entirely from electron spin, resulting in highly isotropic paramagnetic behavior.[\[8\]](#) Specific magnetic susceptibility data for this

compound is not available, but data from the analogous compound $\text{CsGd}(\text{SO}_4)_2$ provides an excellent reference, as the magnetic behavior is primarily dependent on the isolated Gd^{3+} ion. [8]

Table 4: Magnetic Properties of the Analogue Compound $\text{CsGd}(\text{SO}_4)_2$

Property	Value	Notes
Magnetic Behavior	Paramagnetic	No magnetic ordering observed down to 1.8 K.
Effective Magnetic Moment (μ_{eff})	8.03 μ_{B}	Close to the theoretical spin-only value for a free Gd^{3+} ion ($g[J(J+1)]^{1/2} = 7.94 \mu_{\text{B}}$).
Curie-Weiss Temperature (θ)	-0.15 K	Indicates very weak antiferromagnetic interactions between Gd^{3+} ions.
Reference	Del-Pino et al. (2022)[8]	Data is for the analogue $\text{CsGd}(\text{SO}_4)_2$.

Experimental Protocols

The following sections describe detailed methodologies for the synthesis and characterization of $\text{Gd}(\text{NH}_4)(\text{SO}_4)_2 \cdot 4\text{H}_2\text{O}$.

Synthesis Protocol: Slow Evaporation

This protocol is adapted from the general synthesis of Tutton salts and other double sulfates.[9]

- Reagent Preparation:
 - Prepare a 1 M solution of gadolinium(III) sulfate, $\text{Gd}_2(\text{SO}_4)_3 \cdot 8\text{H}_2\text{O}$.
 - Prepare a 2 M solution of ammonium sulfate, $(\text{NH}_4)_2\text{SO}_4$.
- Stoichiometric Mixing:

- In a beaker, combine the gadolinium sulfate solution and the ammonium sulfate solution in a 1:1 molar ratio of Gd^{3+} to NH_4^+ . For example, mix 50 mL of 1 M $\text{Gd}_2(\text{SO}_4)_3 \cdot 8\text{H}_2\text{O}$ (contains 100 mmol of Gd^{3+}) with 50 mL of 2 M $(\text{NH}_4)_2\text{SO}_4$ (contains 100 mmol of NH_4^+).
- Note: A slight excess of ammonium sulfate can be used to decrease the solubility of the double salt and improve yield.
- Dissolution and Homogenization:
 - Gently heat the mixture to 40-50 °C on a hot plate with continuous stirring until all solids are dissolved and the solution is clear.
- Crystallization:
 - Filter the warm solution through a fine filter paper (e.g., Whatman No. 1) into a clean crystallization dish to remove any impurities.
 - Cover the dish with perforated parafilm to allow for slow evaporation.
 - Place the dish in a vibration-free environment at a constant temperature (e.g., 25 °C).
- Crystal Harvesting and Drying:
 - After several days to weeks, well-formed crystals should appear.
 - Decant the mother liquor.
 - Wash the crystals quickly with a small amount of ice-cold deionized water to remove any residual mother liquor, followed by a wash with ethanol.
 - Dry the crystals on a filter paper at room temperature. Do not heat, to prevent dehydration.

Thermal Analysis Protocol: TGA/DTA

This protocol describes the characterization of the thermal decomposition pathway.^[6]

- Sample Preparation:

- Grind a small number of crystals into a fine, homogeneous powder using an agate mortar and pestle.
- Weigh approximately 5-10 mg of the powder into an alumina or platinum crucible.
- Instrument Setup (Simultaneous TGA/DTA):
 - Place the sample crucible and an empty reference crucible onto the instrument's balance mechanism.
 - Set the furnace purge gas to an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50-100 mL/min to prevent oxidative side reactions.
- Thermal Program:
 - Set the temperature program to heat the sample from room temperature (~25 °C) to 1400 °C.
 - Use a constant heating rate (e.g., 10 °C/min).
- Data Acquisition:
 - Simultaneously record the sample mass (TG curve), the rate of mass change (DTG curve), and the temperature difference between the sample and reference (DTA curve) as a function of temperature.
- Data Analysis:
 - Analyze the TG curve to determine the temperature ranges and percentage mass loss for each decomposition step.
 - Use the peaks on the DTG curve to identify the temperatures of maximum decomposition rate.
 - Use the endothermic and exothermic peaks on the DTA curve to identify thermal events such as dehydration, melting, decomposition, and phase transitions.

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes.

Experimental Workflow

The following diagram outlines a general workflow for the comprehensive physicochemical characterization of a synthesized double salt like $\text{Gd}(\text{NH}_4)(\text{SO}_4)_2 \cdot 4\text{H}_2\text{O}$.

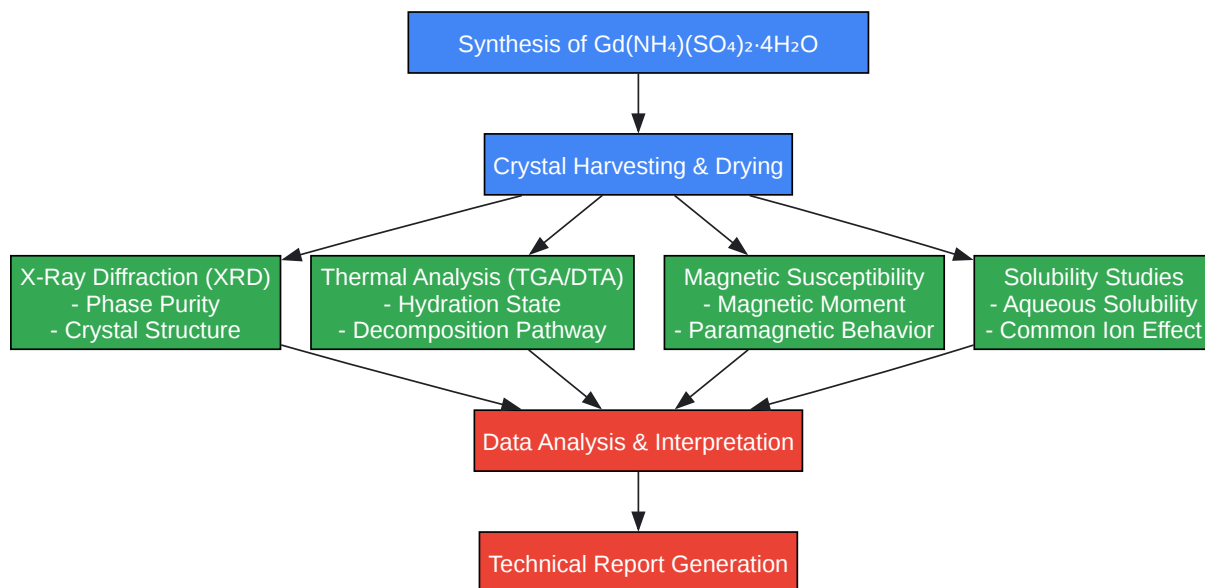


Figure 1: General Experimental Workflow for Characterization

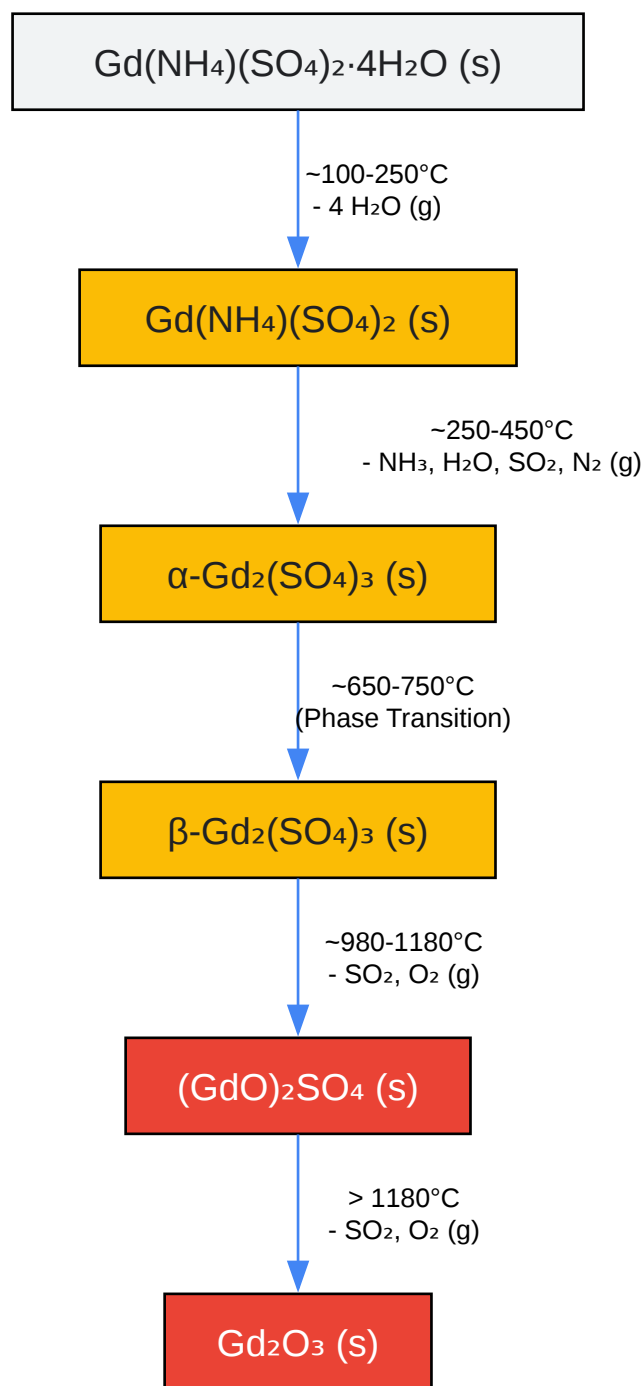


Figure 2: Predicted Thermal Decomposition Pathway

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